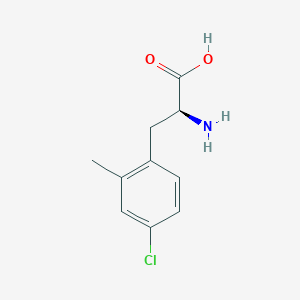

4-Chloro-2-methyl-L-phenylalanine

Description

4-Chloro-2-methyl-L-phenylalanine (CAS: 1270107-05-5) is a non-proteinogenic amino acid derivative featuring a phenylalanine backbone substituted with a chlorine atom at the para position (C4) and a methyl group at the ortho position (C2). Its molecular formula is C₁₀H₁₂ClNO₂, with a molar mass of 213.66 g/mol. Key predicted properties include a density of 1.289 g/cm³, boiling point of 356.7°C, and a pKa of 2.18, indicating moderate acidity . This compound’s unique substitution pattern—combining electron-withdrawing (Cl) and electron-donating (methyl) groups—may confer distinct physicochemical and biological properties compared to monosubstituted analogs.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chloro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMBDAOMZVFGR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-L-phenylalanine typically involves the chlorination of 2-methyl-L-phenylalanine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the phenyl ring .

Industrial Production Methods: Industrial production of 4-Chloro-2-methyl-L-phenylalanine often involves large-scale chlorination processes, followed by purification steps such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-methyl-L-phenylalanine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It is also employed in the development of enzyme inhibitors .

Medicine: Medically, 4-Chloro-2-methyl-L-phenylalanine is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound can modulate serotonin levels in the brain, which has implications for various neurological and psychiatric conditions .

Comparison with Similar Compounds

4-Chloro-L-phenylalanine

4-Methyl-L-phenylalanine

- Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 179.22 g/mol .

- Applications : Used in peptide engineering and metabolic studies due to its hydrophobic methyl group .

- Key Differences: The methyl group increases lipophilicity but lacks the electronic effects of chlorine. Predicted to have higher solubility in non-polar solvents compared to chloro-substituted analogs.

4-Nitro-L-phenylalanine

- Structure: Nitro group (-NO₂) at C4; synthesized via nitration of L-phenylalanine with HNO₃/H₂SO₄ (90% yield) .

- Molecular Formula : C₉H₁₀N₂O₄; Molecular Weight : 210.19 g/mol.

- Applications : Intermediate in fluorescent probes and photoactive peptides .

- Key Differences :

- The nitro group is strongly electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to chloro or methyl substituents.

- Higher molecular weight and polarity than 4-chloro-2-methyl-L-phenylalanine.

4-Methoxy-L-phenylalanine Derivatives

- Structure : Methoxy (-OCH₃) at C4; examples include 4-methoxypyridine-2-carboxylic acid derivatives .

- Key Differences :

- Methoxy groups enhance solubility in polar solvents but may reduce metabolic stability due to susceptibility to demethylation.

- Electronic effects differ significantly from chloro-methyl combinations.

Physicochemical and Structural Data Comparison

*Predicted or estimated values based on analogous structures.

Biological Activity

4-Chloro-2-methyl-L-phenylalanine (CMP) is a chlorinated derivative of phenylalanine that exhibits significant biological activity, making it a valuable compound in various fields such as biochemistry, pharmacology, and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

4-Chloro-2-methyl-L-phenylalanine has a molecular formula of C10H12ClNO2 and features a unique structure that includes a chlorine atom and a methyl group attached to the phenylalanine backbone. This structural configuration contributes to its distinct biological properties compared to other phenylalanine derivatives.

The primary mechanism of action for CMP involves its role as an inhibitor of specific enzymes, particularly tryptophan hydroxylase. This enzyme is crucial in the biosynthesis of serotonin, a neurotransmitter involved in mood regulation. By inhibiting tryptophan hydroxylase, CMP can modulate serotonin levels in the brain, which has implications for treating neurological disorders such as depression and anxiety.

Biological Activity

CMP exhibits various biological activities, including:

- Enzyme Inhibition : CMP has been shown to inhibit tryptophan hydroxylase effectively, influencing serotonin synthesis.

- Protein Synthesis Studies : It is utilized in research to study enzyme-substrate interactions and protein synthesis mechanisms.

- Neurotransmitter Research : The compound is explored for its potential effects on neurotransmitter function, which could lead to advancements in treating neurological disorders .

Applications in Research and Medicine

CMP serves multiple purposes across different scientific domains:

- Pharmaceutical Development : As a building block in drug synthesis, CMP aids in designing pharmaceuticals with enhanced efficacy and reduced side effects .

- Biochemical Research : It is used to investigate protein interactions and enzyme activities, providing insights into biochemical pathways and mechanisms .

- Therapeutic Potential : CMP is being researched for its potential therapeutic effects in treating conditions associated with serotonin dysregulation .

Case Study 1: Inhibition of Tryptophan Hydroxylase

A study highlighted the effectiveness of CMP as an inhibitor of tryptophan hydroxylase. The results demonstrated that varying concentrations of CMP could significantly reduce enzyme activity, leading to decreased serotonin production. This finding suggests potential applications in managing mood disorders where serotonin levels are critical.

Case Study 2: Peptide Synthesis

In another study focused on peptide synthesis, CMP was incorporated into peptides designed for targeted therapies. The unique properties of CMP allowed for the development of peptides with improved stability and bioactivity, showcasing its utility in drug development .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methyl-L-phenylalanine | Chlorine and methyl groups on phenylalanine | Inhibits tryptophan hydroxylase; affects serotonin levels |

| 4-Chloro-DL-phenylalanine | Chlorinated but racemic mixture | Similar inhibition properties but less specificity |

| 4-Chloro-L-phenylalanine | Chlorinated without methyl group | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.